3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
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Description
3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride (MMIA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MMIA is a derivative of histidine, an essential amino acid, and has been shown to possess significant biological activity.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods to synthesize various novel compounds using derivatives similar to 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride. For instance, the synthesis of novel indole-benzimidazole derivatives was achieved by condensing indole carboxylic acids with substituted o-phenylenediamines, highlighting the role of imidazole derivatives in creating complex molecules with potential biological activities (Wang et al., 2016). Similarly, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the utility of such compounds in synthesizing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Role as Precursors in Organic Synthesis
Compounds related to 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride serve as crucial precursors in organic synthesis, leading to the development of diverse molecular structures. The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives by controlled isoxazole-azirine-isoxazole/oxazole isomerization demonstrates the versatility of these compounds in organic synthesis, enabling the creation of complex molecules with potential applications in drug development and materials science (Serebryannikova et al., 2019).
Pharmacological Studies
Imidazole derivatives, akin to 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride, have shown potential in pharmacological studies, including their role in antineoplastic and antimicrobial activities. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives exhibited potent anti-leukemic activity, underscoring the therapeutic potential of imidazole derivatives in cancer treatment (Gowda et al., 2009). Moreover, the synthesis of new 1H-benzimidazole-2-carboxamido derivatives demonstrated antimicrobial activity, indicating the broad-spectrum potential of these compounds in combating microbial infections (Özden et al., 2011).
properties
IUPAC Name |
3-methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJPZXZQDSRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)OC)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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